molecular formula C11H14ClNO B13795260 2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

Cat. No.: B13795260
M. Wt: 211.69 g/mol
InChI Key: QOXXDULXUFIWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol typically involves the functionalization of the tetrahydroisoquinoline core. One common method includes the use of multicomponent reactions, which improve atom economy and yield . For instance, the C(1)-functionalization of tetrahydroisoquinolines can be achieved through transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies .

Industrial Production Methods

Industrial production methods for this compound may involve the use of preassembled substrates and harsh conditions to ensure high yield and purity. The use of heterogeneous catalysts and environmentally friendly methods is also on the rise to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, TBHP

    Reduction: NaBH₄

    Substitution: Alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated products .

Mechanism of Action

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-(6-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol

InChI

InChI=1S/C11H14ClNO/c12-10-2-1-8-6-13-7-9(3-4-14)11(8)5-10/h1-2,5,9,13-14H,3-4,6-7H2

InChI Key

QOXXDULXUFIWDV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1)C=CC(=C2)Cl)CCO

Origin of Product

United States

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